2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane
Overview
Description
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
A study conducted by Khazhiev et al. (2018) focused on the structural and conformational analysis of a closely related compound, 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane. Utilizing 1H and 13C NMR, X-ray diffraction, and computer simulations, the research revealed that the molecules exist in a chair conformation with an equatorial orientation of the methoxyphenyl substituent. This study aids in understanding the molecular structure and behavior of similar dioxane derivatives (Khazhiev et al., 2018).
Acoustic Properties in Solvents
Research by Ikhe and Narwade (2005) investigated the acoustic properties of compounds similar to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane in dioxane and dioxane-water mixtures. They studied ultrasonic velocities, densities, and various acoustic properties like partial molal volume and compressibility. These studies are crucial in understanding solute-solvent interactions and could have implications for the use of such compounds in various solvent environments (Ikhe & Narwade, 2005).
Liquid Crystalline Polymers
The research by Hsu, Rodriguez-Parada, and Percec (1987) explored polysiloxanes and copolysiloxanes containing 2-(p-hydroxyphenyl)-5-(p-methoxyphenyl)-1,3-dioxane and related compounds as mesogenic units. These studies are significant in the development of liquid crystalline polymers, which have potential applications in various industries including displays and advanced materials (Hsu et al., 1987).
Synthesis of Novel Compounds
In another study, synthesis and chiroptical properties of dioxane-type compounds were investigated by Kerti et al. (2008). They focused on compounds like (naphthyl)ethylidene ketals of carbohydrates and studied their stereochemistry using various spectroscopic methods. This research contributes to the field of synthetic organic chemistry, providing insights into the synthesis and properties of novel dioxane derivatives (Kerti et al., 2008).
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-1,3-dioxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXLGHUXBNTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2OCCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.